2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a lipid prodrug of rapamycin and its analogs. This compound is designed to enhance the bioavailability and therapeutic properties of rapamycin by promoting its transport to the lymphatic system. Rapamycin is a well-known immunosuppressant used primarily to prevent organ transplant rejection and to treat certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves the conjugation of rapamycin with lipid molecules to form a prodrug. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification or amidation reactions required to attach the lipid moiety to rapamycin .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the ester or amide bonds, potentially leading to the release of the parent rapamycin molecule.
Substitution: Nucleophilic substitution reactions can take place at specific sites on the lipid moiety, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: In chemistry, compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is used as a model compound to study the behavior of lipid prodrugs and their interactions with biological membranes.
Biology: In biological research, this compound is utilized to investigate the mechanisms of lymphatic transport and the role of lipid conjugation in enhancing drug delivery.
Medicine: Medically, the compound is explored for its potential to improve the therapeutic efficacy of rapamycin in treating diseases such as cancer and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is of interest for the development of new drug formulations that can achieve targeted delivery and controlled release of therapeutic agents .
Mechanism of Action
The mechanism of action of compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its transport to the lymphatic system, where it is hydrolyzed to release the active rapamycin molecule. Rapamycin then binds to the immunophilin FKBP-12, forming a complex that inhibits the protein phosphatase calcineurin. This inhibition prevents the activation of T-lymphocytes, thereby exerting its immunosuppressive effects .
Comparison with Similar Compounds
Tacrolimus: Another immunosuppressant that binds to FKBP-12 but has a different chemical structure.
Everolimus: A derivative of rapamycin with similar immunosuppressive properties but different pharmacokinetics.
Sirolimus: The parent compound of “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one,” used widely in organ transplantation.
Uniqueness: Compound “this compound” is unique due to its lipid conjugation, which enhances its lymphatic transport and bioavailability compared to other similar compounds. This modification allows for more targeted delivery and potentially fewer side effects .
Properties
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFASCOKOIGPQFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.